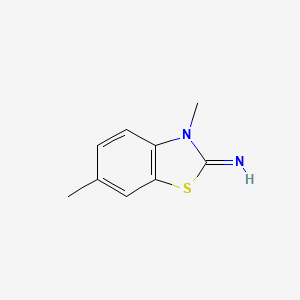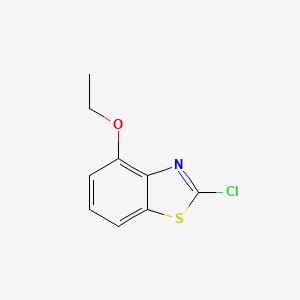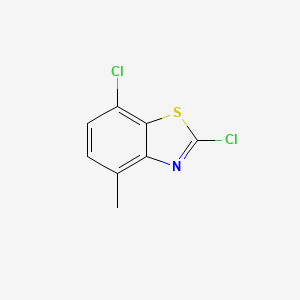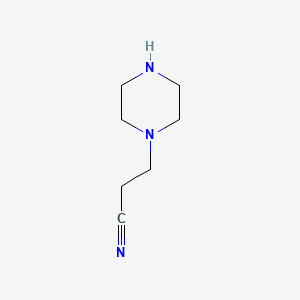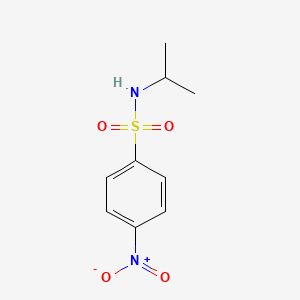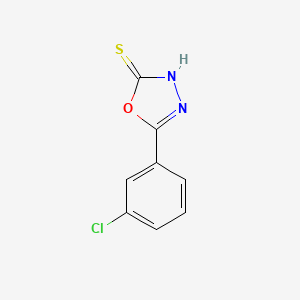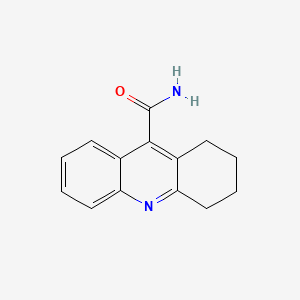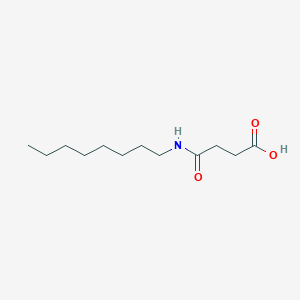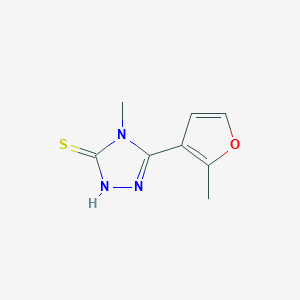
2-Chloro-1-(2,5-dichlorophenyl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-1-(2,5-dichlorophenyl)ethanone is an organic compound with the molecular formula C8H5Cl3O. It is a chlorinated ketone that is used in various chemical reactions and applications. This compound is known for its reactivity and is utilized in the synthesis of other chemical compounds.
Biochemical Analysis
Biochemical Properties
2-Chloro-1-(2,5-dichlorophenyl)ethanone plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been found to interact with short-chain dehydrogenase/reductase enzymes, which are involved in the reduction of ketones to alcohols . These interactions are crucial for the synthesis of chiral intermediates used in the production of antifungal agents . The nature of these interactions often involves the binding of this compound to the active site of the enzyme, leading to the formation of enzyme-substrate complexes.
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can alter the permeability of cell membranes, thereby affecting the mass transfer rate of molecules across the membrane . Additionally, it has been observed to impact the solubility of certain compounds in buffer solutions, which can further influence cellular processes .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with specific biomolecules. It exerts its effects by binding to enzymes and proteins, leading to enzyme inhibition or activation. For example, it has been found to inhibit certain dehydrogenase/reductase enzymes, thereby affecting the reduction of ketones to alcohols . This inhibition can lead to changes in gene expression and subsequent alterations in cellular functions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions . Prolonged exposure to certain environmental factors, such as light and temperature, can lead to its degradation, thereby reducing its efficacy over time.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it has been observed to have minimal toxic effects, while higher doses can lead to adverse effects such as enzyme inhibition and cellular toxicity . Threshold effects have been noted, where a specific dosage level must be reached before significant biochemical changes are observed. Toxicity studies have highlighted the importance of determining the optimal dosage to minimize adverse effects while maximizing therapeutic benefits.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as dehydrogenases and reductases, which play a role in its biotransformation . These interactions can lead to changes in metabolic flux and metabolite levels, affecting the overall metabolic balance within cells. The compound’s involvement in these pathways is crucial for its biochemical activity and therapeutic potential.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions facilitate its localization and accumulation in target tissues . The compound’s distribution is influenced by factors such as its solubility, molecular size, and affinity for transport proteins. Understanding these factors is essential for optimizing its therapeutic applications.
Subcellular Localization
This compound exhibits specific subcellular localization patterns. It is often directed to particular compartments or organelles within the cell, where it exerts its biochemical effects . Targeting signals and post-translational modifications play a role in its localization, ensuring that it reaches the appropriate cellular sites for its intended function. This localization is critical for its activity and effectiveness in biochemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1-(2,5-dichlorophenyl)ethanone can be achieved through several methods. One common method involves the chlorination of 1-(2,5-dichlorophenyl)ethanone using chlorine gas in the presence of a catalyst. The reaction is typically carried out at elevated temperatures to ensure complete chlorination .
Industrial Production Methods
In an industrial setting, the production of this compound often involves large-scale chlorination processes. These processes are designed to maximize yield and purity while minimizing the production of by-products. The use of continuous flow reactors and advanced separation techniques helps in achieving efficient production .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-1-(2,5-dichlorophenyl)ethanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
2-Chloro-1-(2,5-dichlorophenyl)ethanone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It can be used in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: This compound is investigated for its potential use in the development of pharmaceuticals.
Industry: It is used in the production of agrochemicals and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-Chloro-1-(2,5-dichlorophenyl)ethanone involves its interaction with specific molecular targets. It can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the formation of covalent bonds, altering the function of the target molecules. The pathways involved in these reactions depend on the specific biological or chemical context .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-1-(2,4-dichlorophenyl)ethanone: Similar in structure but with a different chlorine substitution pattern.
2-Chloro-1-(2,5-dimethoxyphenyl)ethanone: Contains methoxy groups instead of chlorine atoms.
1-(2,4-Dichlorophenyl)ethanone: Lacks the additional chlorine atom on the ethanone moiety
Uniqueness
2-Chloro-1-(2,5-dichlorophenyl)ethanone is unique due to its specific substitution pattern, which imparts distinct reactivity and properties. This makes it valuable in certain synthetic applications where other similar compounds may not be as effective .
Properties
IUPAC Name |
2-chloro-1-(2,5-dichlorophenyl)ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5Cl3O/c9-4-8(12)6-3-5(10)1-2-7(6)11/h1-3H,4H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXEVBWANBXAQSY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)C(=O)CCl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5Cl3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80366575 |
Source


|
| Record name | 2-chloro-1-(2,5-dichlorophenyl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80366575 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7396-79-4 |
Source


|
| Record name | 2-chloro-1-(2,5-dichlorophenyl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80366575 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-chloro-1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B1348413.png)
![2-Phenyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-ylamine](/img/structure/B1348414.png)
